

A Comparative Spectroscopic Analysis of 2-Nitrothiophene-3-carbaldehyde and Its Isomers

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Compound of Interest

Compound Name: 2-Nitrothiophene-3-carbaldehyde

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This guide provides a detailed comparative analysis of the spectroscopic properties of **2-Nitrothiophene-3-carbaldehyde** and its structural isomers. The distinct substitution patterns of the nitro ($-\text{NO}_2$) and carbaldehyde ($-\text{CHO}$) groups on the thiophene ring give rise to unique spectral fingerprints, which are crucial for their unambiguous identification and characterization in research and development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Overview of Isomeric Structures

The isomers of nitrothiophene-carbaldehyde are defined by the positions of the nitro and carbaldehyde functional groups on the thiophene ring. The primary compound of interest, **2-Nitrothiophene-3-carbaldehyde**, and its key isomers are depicted below. Understanding these structural variations is fundamental to interpreting their differing spectroscopic data.

Caption: Isomeric structures of nitrothiophene-carbaldehydes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Nitrothiophene-3-carbaldehyde** and its isomers. These values are compiled from various sources and represent typical ranges observed.

¹H NMR Spectral Data (δ, ppm)

Compound	Aldehyde Proton (CHO)	Thiophene Protons	Solvent
2-Nitrothiophene-3-carbaldehyde	~9.8–10.0 (s)[1]	7.5–8.5 (m)[1]	Not Specified
4-Nitrothiophene-2-carbaldehyde	9.95 (s)	8.63 (s), 8.27 (s)	CDCl ₃
5-Nitrothiophene-2-carbaldehyde	9.95 (s)	7.98 (s, H-3), 8.05 (s, H-4)	DMSO-d ₆
5-Nitrothiophene-3-carbaldehyde	Not specified	Not specified	Not specified

¹³C NMR Spectral Data (δ, ppm)

Compound	Aldehyde Carbon (C=O)	Thiophene Carbons	Solvent
2-Nitrothiophene-3-carbaldehyde	~185[1]	Not specified	Not Specified
Benzo[b]thiophene-3-carbaldehyde (Analogue)	185.5	143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5	CDCl ₃ [2]
5-Nitrothiophene-2-carbaldehyde	Not specified	Not specified	Not specified

Infrared (IR) Spectral Data (cm⁻¹)

Compound	C=O Stretch (Aldehyde)	NO ₂ Asymmetric Stretch	NO ₂ Symmetric Stretch	Aromatic C-H Stretch
2-Nitrothiophene-3-carbaldehyde	~1700[1]	~1530[1]	Not Specified	Not Specified
Thiophene-2-carbaldehyde (Analogue)	1665	-	-	3110
5-Nitrothiophene-2-carbaldehyde	1690	1530	1340	3100

Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
2-Nitrothiophene-3-carbaldehyde	C ₅ H ₃ NO ₃ S	157.15[1]	Not specified
5-Nitrothiophene-2-carbaldehyde	C ₅ H ₃ NO ₃ S	157.15[3]	157 (M ⁺), 39, 30[4]
Nitroaromatic Compounds (General)	-	-	[M-NO] ⁺ , [M-NO ₂] ⁺ , NO ⁺ [5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrumentation and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-20 mg of the analyte is typically required for ¹H NMR, while ¹³C NMR may necessitate 20-50 mg for a clear spectrum[6]. The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube[6]. The

solution should be homogeneous, and gentle vortexing or sonication can be used to ensure complete dissolution[6].

- **Data Acquisition:** The prepared NMR tube is placed in the spectrometer. For ^1H NMR, the spectral width is typically set from 0 to 12 ppm. For ^{13}C NMR, the range is generally 0 to 220 ppm. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is placed directly on the ATR crystal.
- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The typical spectral range is $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

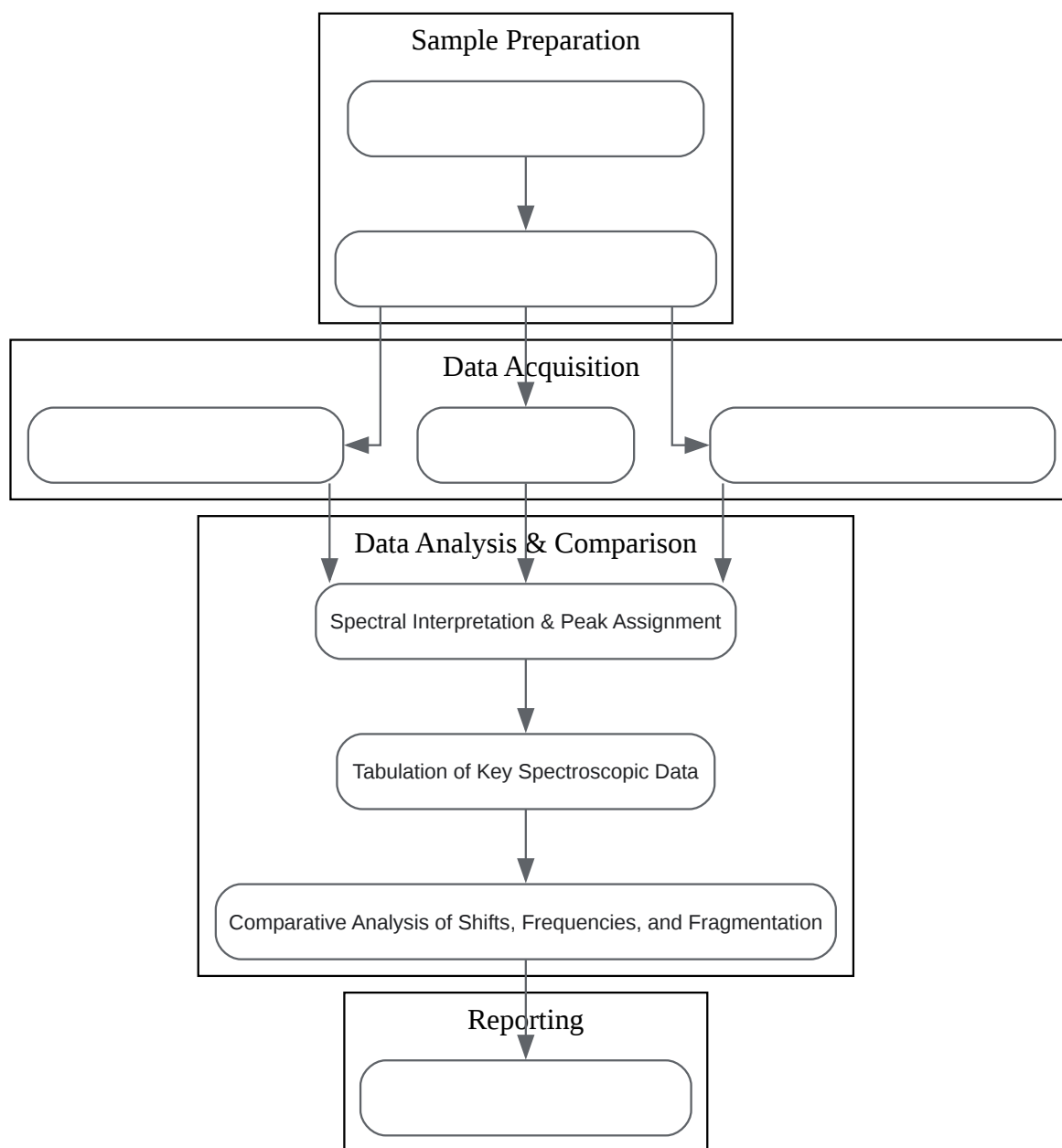
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. Nitroaromatic compounds are known to undergo characteristic fragmentation, including the loss of NO and NO_2 moieties[5].

- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectroscopic Comparison

The logical workflow for a comprehensive spectroscopic comparison of these isomers is outlined below. This process ensures a systematic and thorough analysis, from sample acquisition to data interpretation and reporting.



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Caption: Workflow for the spectroscopic comparison of isomers.

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